molecular formula C16H12ClN3OS2 B2737063 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide

Cat. No.: B2737063
M. Wt: 361.9 g/mol
InChI Key: GRFQAUITCWORHS-UHFFFAOYSA-N
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Description

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide: is a chemical compound that belongs to the class of thiadiazole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring and the benzylthio group contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-(benzylthio)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzylthio group in N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine or alcohol derivatives.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is used as a building block in the synthesis of more complex molecules

Biology: The compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further drug development .

Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the materials science field, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes or proteins that are essential for the survival and proliferation of bacteria or cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or repair mechanisms .

Comparison with Similar Compounds

  • N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide
  • 5-(benzylthio)-1H-tetrazole

Comparison: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to similar compounds with triazole or tetrazole rings. The thiadiazole ring enhances the compound’s stability and reactivity, making it more suitable for certain applications .

Biological Activity

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 5-benzylthio-1,3,4-thiadiazole in the presence of suitable bases or solvents. The reaction conditions often include anhydrous environments to prevent hydrolysis and ensure higher yields.

Anticancer Activity

This compound has been tested against various cancer cell lines. The following table summarizes its cytotoxic effects based on IC50 values:

Cell Line IC50 (µg/mL) Reference
MCF-7 (Breast Cancer)0.28
A549 (Lung Cancer)0.52
SK-MEL-2 (Melanoma)4.27

The compound exhibited significant cytotoxicity against MCF-7 and A549 cell lines, indicating its potential as an anticancer agent. The structure-activity relationship studies suggest that modifications on the thiadiazole ring significantly influence its biological activity.

The proposed mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Tubulin Polymerization : Docking studies have indicated that this compound interacts with tubulin, disrupting microtubule formation which is critical for cell division .
  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • MCF-7 Cell Line Study
    A study conducted by Aliabadi et al. demonstrated that this compound effectively inhibited the proliferation of MCF-7 cells with an IC50 value of 0.28 µg/mL . The study also highlighted the compound's ability to induce reactive oxygen species (ROS), contributing to oxidative stress in cancer cells.
  • A549 Cell Line Evaluation
    In another evaluation focusing on lung cancer cells (A549), the compound showed an IC50 value of 0.52 µg/mL . The results indicated that it could be a promising candidate for further development as a therapeutic agent against lung cancer.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Thiadiazole Ring : Variations in substituents at the C-5 position of the thiadiazole significantly affect cytotoxicity.
  • Chlorine Substitution : The presence of chlorine at the benzamide position enhances lipophilicity and cellular uptake.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS2/c17-13-9-5-4-8-12(13)14(21)18-15-19-20-16(23-15)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFQAUITCWORHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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